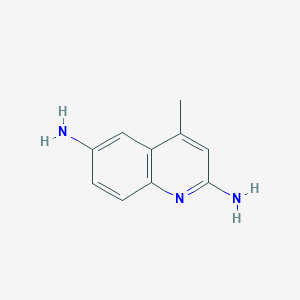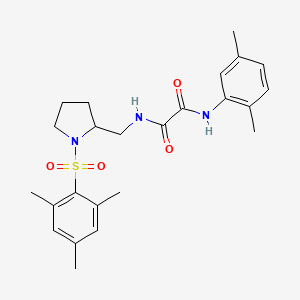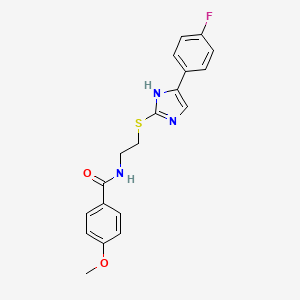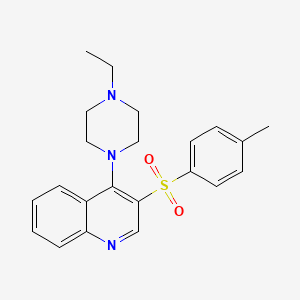![molecular formula C18H12N2O2 B2382626 2-{[(E)-(2-Hydroxyphenyl)methyliden]amino}-5-Phenyl-3-Furancarbonitril CAS No. 325809-26-5](/img/structure/B2382626.png)
2-{[(E)-(2-Hydroxyphenyl)methyliden]amino}-5-Phenyl-3-Furancarbonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile” is a solid substance . It has a molecular weight of 288.31 . The IUPAC name for this compound is 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile . The InChI code for this compound is 1S/C18H12N2O2/c19-11-15-10-17(13-6-2-1-3-7-13)22-18(15)20-12-14-8-4-5-9-16(14)21/h1-10,12,21H/b20-12+ .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C18H12N2O2/c19-11-15-10-17(13-6-2-1-3-7-13)22-18(15)20-12-14-8-4-5-9-16(14)21/h1-10,12,21H/b20-12+ .Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 288.31 . The IUPAC name for this compound is 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile . The InChI code for this compound is 1S/C18H12N2O2/c19-11-15-10-17(13-6-2-1-3-7-13)22-18(15)20-12-14-8-4-5-9-16(14)21/h1-10,12,21H/b20-12+ .Wissenschaftliche Forschungsanwendungen
Urease-Hemmung
Die Verbindung wurde als potenter Urease-Hemmer identifiziert . Urease ist ein Enzym, das die Hydrolyse von Harnstoff zu Kohlendioxid und Ammoniak katalysiert, ein Prozess, der zur Pathogenese bestimmter Krankheiten beitragen kann. Daher haben Urease-Hemmer potenzielle therapeutische Anwendungen.
Antibakterielle Aktivität
Die Verbindung zeigte eine signifikante antibakterielle Aktivität . Sie wurde gegen ausgewählte Mikroorganismen getestet und zeigte antimikrobielle Aktivität gegen alle getesteten Mikroorganismen außer Candida albicans Isolat . Dies deutet darauf hin, dass die Verbindung bei der Entwicklung neuer Antibiotika eingesetzt werden könnte.
Antioxidative Aktivität
Die Verbindung wurde auch mit antioxidativer Aktivität in Verbindung gebracht . Antioxidantien sind Substanzen, die Schäden an Zellen, die durch freie Radikale verursacht werden, verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umwelt- und andere Belastungen produziert.
Schiff-Base-Ligand
Die Verbindung ist eine Art Schiff-Base-Ligand . Schiff-Basen werden häufig in der Koordinationschemie verwendet, da sie in der Lage sind, stabile Komplexe mit Metallen zu bilden. Diese Komplexe wurden auf ihre potenziellen biologischen Aktivitäten untersucht.
Entwicklung pharmazeutischer Wirkstoffe
Die Verbindung wurde auf ihr Potenzial als pharmazeutischer Wirkstoff untersucht . Die Entwicklung neuer pharmazeutischer Wirkstoffe ist ein entscheidender Aspekt der pharmazeutischen Chemie und des Gesundheitswesens.
Koordinationskomplexe
Die Verbindung wurde verwendet, um Koordinationskomplexe mit Kupfer (II) zu bilden . Diese Komplexe wurden auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich Urease-Hemmung und antibakterieller Aktivität .
Wirkmechanismus
Target of Action
Similar compounds have been known to target bacterial proteins, making them effective as antibacterial agents .
Mode of Action
The compound interacts with its targets, potentially bacterial proteins, by binding to them. The binding affinity of the compound for E. coli was found to be 6.6 kcal/mol, indicating a strong interaction . This interaction can disrupt the normal function of the target proteins, leading to the antibacterial effects observed.
Result of Action
The compound exhibits antimicrobial activity against several tested microorganisms . It was found to be ineffective against candida albicans isolate, which exhibited zero diameter zone of inhibition
Vorteile Und Einschränkungen Für Laborexperimente
2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be stored at room temperature. In addition, it is relatively stable, and it has a relatively low toxicity. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, and it is not suitable for long-term storage.
Zukünftige Richtungen
The potential applications of 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile are still being explored. Possible future directions include the development of new drugs based on its structure, the exploration of its mechanism of action, and the study of its biochemical and physiological effects. In addition, further research could be conducted on the synthesis of new derivatives of 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile, and the development of new delivery systems for its use in laboratory experiments.
Synthesemethoden
2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile is synthesized using a two-step reaction, beginning with the reaction of 2-amino-5-phenyl-3-furonitrile and 2-hydroxybenzaldehyde. This reaction is followed by a condensation reaction of the product with ethyl chloroformate. The final product is purified by column chromatography.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(E)-(2-hydroxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c19-11-15-10-17(13-6-2-1-3-7-13)22-18(15)20-12-14-8-4-5-9-16(14)21/h1-10,12,21H/b20-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKAPNHRYVQTIE-UDWIEESQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=CC=CC=C3O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=CC=CC=C3O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B2382544.png)
![(4-Chloro-2-methylphenyl){2-[(3-fluorophenyl)amino]pteridin-4-yl}amine](/img/structure/B2382548.png)


![3-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2382553.png)
![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2382554.png)
![8-(4-Propan-2-ylphenyl)-13-prop-2-enyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2382555.png)



![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-(4-chlorophenyl)carbamate](/img/structure/B2382563.png)

